Benzoic acid, 3,5-dichloro-4-isopropoxy-, 2-benzylhydrazide, monohydrochloride
Description
Benzoic acid, 3,5-dichloro-4-isopropoxy-, 2-benzylhydrazide, monohydrochloride (hereafter referred to by its full systematic name) is a substituted benzoic acid derivative with a complex structure. The molecule features a benzoic acid backbone modified by:
- 4-Isopropoxy group: A branched alkoxy substituent contributing steric bulk and lipophilicity.
- 2-Benzylhydrazide moiety: A hydrazide functional group conjugated to a benzyl group, which may enhance π-π stacking interactions or modulate solubility.
- Monohydrochloride salt: Improves aqueous solubility and stability compared to the free base form .
Synonyms for this compound include N'-benzyl-3,5-dichloro-4-(propan-2-yloxy)benzohydrazide hydrochloride (1:1) and AC1L4SAE, among others .
Properties
CAS No. |
23957-51-9 |
|---|---|
Molecular Formula |
C17H19Cl3N2O2 |
Molecular Weight |
389.7 g/mol |
IUPAC Name |
N'-benzyl-3,5-dichloro-4-propan-2-yloxybenzohydrazide;hydrochloride |
InChI |
InChI=1S/C17H18Cl2N2O2.ClH/c1-11(2)23-16-14(18)8-13(9-15(16)19)17(22)21-20-10-12-6-4-3-5-7-12;/h3-9,11,20H,10H2,1-2H3,(H,21,22);1H |
InChI Key |
NQBDYALPNQRZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C(=O)NNCC2=CC=CC=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,5-dichloro-4-isopropoxy-, 2-benzylhydrazide, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process may include the chlorination of benzoic acid derivatives, followed by the introduction of isopropoxy and benzylhydrazide groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-dichloro-4-isopropoxy-, 2-benzylhydrazide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzoic acid, 3,5-dichloro-4-isopropoxy-, 2-benzylhydrazide, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 3,5-dichloro-4-isopropoxy-, 2-benzylhydrazide, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Table 1: Structural Comparison
Functional Group Influence: Hydrazides vs. Hydroxy Derivatives
highlights antioxidative properties in dihydroxy benzoic acid derivatives (e.g., gallic acid), where hydroxyl groups at positions 3, 4, and 5 enhance radical scavenging. Esterification or hydrazide formation (as seen here) typically decreases antioxidant activity in hydroxybenzoic acids .
Salt Forms and Metal Coordination
discusses metal-ion complexes of benzoic acid derivatives, particularly with lanthanides. Compared to free acids or non-ionic derivatives, salt forms often exhibit improved crystallinity and thermal stability, which are critical for industrial or pharmaceutical formulations .
Comparison with Cinnamic Acid Derivatives
By contrast, the target compound’s chloro and alkoxy substituents prioritize steric and electronic effects over antioxidative capacity, suggesting divergent applications (e.g., as a ligand or stabilizer rather than an antioxidant).
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